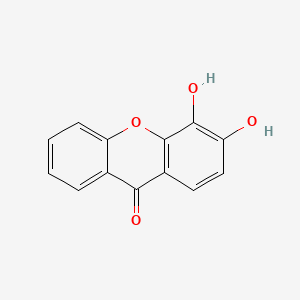

3,4-Dihydroxyxanthone

Description

Structure

3D Structure

Properties

CAS No. |

39731-48-1 |

|---|---|

Molecular Formula |

C13H8O4 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

3,4-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |

InChI Key |

YFVCSEXMOBEPQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

Other CAS No. |

39731-48-1 |

Synonyms |

3,4-dihydroxy-xanthone |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of 3,4 Dihydroxyxanthone

Identification from Botanical Sources

3,4-Dihydroxyxanthone has been identified and isolated from various plant species. Notably, it is found in plants belonging to the family Clusiaceae (also known as Guttiferae). semanticscholar.orgcuni.cz

Specific botanical sources include:

Calophyllum membranaceum : This plant, used in Chinese folk medicine, is a confirmed source of 3,4-Dihydroxyxanthone. nih.govacs.orgnih.gov Chemical investigations of this species have led to the isolation and characterization of 3,4-Dihydroxyxanthone along with other known compounds. nih.govacs.org

Garcinia schomburgkiana : The Garcinia genus is recognized as a rich source of xanthones. nih.gov Phytochemical studies on various parts of Garcinia schomburgkiana, including the twigs, bark, and branches, have resulted in the isolation of numerous xanthone (B1684191) derivatives. nih.govnih.govresearchgate.net

Table 1: Botanical Sources of 3,4-Dihydroxyxanthone and Related Compounds

| Family | Species | Plant Part(s) Used for Isolation | Isolated Compound(s) Mentioned |

| Clusiaceae (Guttiferae) | Calophyllum membranaceum | Whole plant, Stems, Bark acs.org | 3,4-Dihydroxyxanthone nih.govnih.gov |

| Clusiaceae (Guttiferae) | Garcinia schomburgkiana | Branches, Twigs, Bark nih.govnih.govresearchgate.net | Various xanthones (e.g., Dihydroosajaxanthone, Schomburgkixanthone) nih.govnih.gov |

| Clusiaceae (Guttiferae) | Symphonia globulifera | Not Specified | 1,7-dihydroxyxanthone, 1,5,6-trihydroxyxanthone (B192604) scispace.com |

| Hypericaceae | Hypericum species | Not Specified | General source of xanthones nih.gov |

| Gentianaceae | Gentiana lutea | Not Specified | Gentisin (1,7-dihydroxy-3-methoxyxanthone) nih.govmdpi.com |

The compound is not uniformly distributed throughout the plant. In Calophyllum membranaceum, 3,4-Dihydroxyxanthone has been successfully isolated from the stems and bark. acs.org In studies of the Garcinia genus, xanthones are commonly extracted from the branches. nih.gov

Occurrence in Fungi and Lichens

Xanthones are also produced by non-lichenized fungi and lichens, where they account for a significant portion of known natural xanthones. nih.gov The biosynthetic pathway for the xanthone core in fungi and lichens is derived entirely from polyketide, which differs from the mixed shikimate and acetate (B1210297) pathway found in higher plants. nih.govmdpi.com

Specifically, 3,4-Dihydroxyxanthone has been reported as a metabolite from fungal sources. Research on secondary metabolites from marine and terrestrial sources identified the compound from a strain of the fungus Aspergillus wentii. mdpi.com

Methodologies for Natural Product Isolation

The isolation of 3,4-Dihydroxyxanthone from natural sources involves multi-step procedures that begin with extraction and are followed by purification.

Solvent Extraction : The initial step typically involves the extraction of dried and powdered plant material (such as the whole plant, bark, or branches) with an organic solvent. acs.orgnih.gov Acetone is one solvent that has been used to create a crude extract from plant branches for the isolation of xanthones. nih.gov

Chromatography : Following extraction, various chromatographic techniques are essential for the separation and purification of the target compound from the complex mixture. These methods include:

Column Chromatography : A fundamental technique used for the large-scale separation of compounds from the crude extract. wiley.com

High-Performance Liquid Chromatography (HPLC) : Often used for the final purification steps to obtain the compound in high purity. wiley.com

Boronate Affinity Chromatography : This is a highly selective method suitable for isolating compounds containing catechol groups (adjacent hydroxyl groups on an aromatic ring), such as 3,4-Dihydroxyxanthone. The technique relies on the specific affinity of boronates for diols, allowing for efficient separation. nih.gov

The characterization and structural elucidation of the isolated compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Synthetic Methodologies for 3,4 Dihydroxyxanthone and Its Analogues

Established Retrosynthetic Approaches

The construction of the xanthone (B1684191) framework can be broadly categorized into several key retrosynthetic strategies. These approaches often involve the formation of a benzophenone (B1666685) or a diaryl ether intermediate, which then undergoes cyclization to yield the target xanthone.

A prevalent strategy for xanthone synthesis involves the initial formation of a 2,2'-dihydroxybenzophenone (B146640) intermediate, followed by a cyclodehydration step. up.ptcore.ac.uk This approach is often achieved through a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a phenolic derivative. core.ac.uk The subsequent cyclization can be induced by various reagents.

For instance, the synthesis of 3,4-dihydroxyxanthone can be accomplished by the condensation of 2-methoxybenzoyl chloride with 1,2,3-trimethoxybenzene (B147658) to form a benzophenone intermediate. This intermediate is then cyclized to produce 3,4-dimethoxyxanthone, which upon demethylation, yields the desired 3,4-dihydroxyxanthone. cuni.cz Another example involves the synthesis of various di-oxygenated xanthones from benzophenone precursors via Friedel-Crafts acylation followed by base-catalyzed cyclization to eliminate methanol (B129727). nih.gov

The Grover, Shah, and Shah (GSS) method is a notable one-pot synthesis that can directly yield a xanthone if the benzophenone intermediate possesses a hydroxyl group at the 6 or 6' position, providing an alternative cyclization site. core.ac.ukwits.ac.za However, if this condition is not met, the reaction may stop at the benzophenone stage, requiring a separate cyclization step. rsc.org

Modifications to the classical methods have been developed to improve yields and reaction conditions. The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has proven to be an effective condensing agent, often providing high yields of xanthones directly from a salicylic (B10762653) acid derivative and a phenol (B47542), sometimes with no detectable benzophenone intermediate. rsc.orgnih.govjapsonline.com

Table 1: Examples of Benzophenone Cyclization Methods

| Starting Materials | Intermediate | Product | Citation |

| 2-Methoxybenzoyl chloride, 1,2,3-Trimethoxybenzene | 2-Hydroxy-2',3,4-trimethoxybenzophenone | 3,4-Dimethoxyxanthone | cuni.cz |

| Substituted benzoyl chloride, Phenolic derivative | 2,2'-Dihydroxybenzophenone | Xanthone | up.ptcore.ac.uk |

| Salicylic acid derivative, Phenol | Benzophenone (optional) | Hydroxyxanthone | core.ac.ukwits.ac.za |

| 2,6-Dihydroxybenzoic acid, Phenolic derivatives | Benzophenone | Hydroxyxanthones | nih.govjapsonline.com |

One of the earliest methods for xanthone synthesis was developed by Michael and Kostanecki. This reaction involves heating an equimolar mixture of a polyphenol and an o-hydroxybenzoic acid with a dehydrating agent like acetic anhydride (B1165640) or zinc chloride. up.ptwikipedia.organtropocene.it While historically significant, this method can suffer from low yields and the formation of side products. nih.gov The reaction has been applied to synthesize various xanthone derivatives. rsc.orgutar.edu.my

The Ullmann condensation provides an alternative route to the xanthone nucleus via a diaryl ether intermediate. wikipedia.org This method typically involves the reaction of a sodium phenolate (B1203915) with an o-chlorobenzoic acid, followed by electrophilic cycloacylation of the resulting 2-aryloxybenzoic acid. up.pt Although effective, intermolecular acylation reactions in the benzophenone route generally give higher yields than the Ullmann ether synthesis. up.pt

Recent improvements in the Ullmann condensation have been achieved using catalysts like a combination of N,N-dimethyl glycine, CuI, and Cs2CO3 in dioxane, which allows for lower reaction temperatures, shorter reaction times, and improved yields compared to traditional copper-catalyzed methods. up.pt This approach has been successfully used in the synthesis of complex xanthone derivatives. up.pt

The Robinson–Nishikawa method is a variation of the Hoesch synthesis for producing xanthones. wikipedia.org This route employs a resorcinol (B1680541) and a cyanobenzene derivative to form a ketimine intermediate. nih.gov Subsequent hydrolysis of the imine with a strong base, such as sodium hydroxide, leads to the formation of the ether bond between the two aromatic rings, ultimately yielding the xanthone structure. nih.gov However, this method is often associated with low yields. wikipedia.organtropocene.it This synthetic protocol has been noted as one of the established methods for xanthone synthesis. japsonline.comrsc.org

The Asahina–Tanase and Tanase methods are specific synthetic routes for particular types of xanthones. The Asahina–Tanase method is particularly useful for synthesizing methoxylated xanthones and those with acid-sensitive substituents. wikipedia.organtropocene.itrsc.org The Tanase method, on the other hand, is employed for the synthesis of polyhydroxyxanthones. wikipedia.organtropocene.itrsc.org This method can involve the reaction of salicylaldehyde (B1680747) and phloroglucinol (B13840) to form a pyran ring, followed by oxidation of the benzylic carbon to yield the xanthone core. nih.gov

Friedel–Crafts acylation is a cornerstone of many xanthone syntheses, primarily serving as the method to form the key benzophenone intermediate. up.ptwikipedia.org The reaction involves the condensation of a substituted benzoyl chloride with a phenolic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. core.ac.uk This strategy is versatile and widely used for the synthesis of various di-oxygenated xanthones. nih.govnih.gov

Modifications to the standard Friedel-Crafts reaction have been explored. For example, using trifluoroacetic acid anhydride as a promoter allows for acylation, demethylation, and subsequent cyclization of the benzophenone in an aqueous medium under heat and pressure. up.pt Another variation, suitable for 1,3-dihydroxyxanthones, involves the acylation of a tris(trimethylsilyl)-substituted phenol with a benzoyl chloride in the presence of stannic chloride. up.pt

Table 2: Summary of Established Synthetic Methodologies

| Method | Key Intermediate(s) | Typical Substrates | Key Features | Citations |

| Benzophenone Cyclization | 2,2'-Dihydroxybenzophenone | Substituted benzoyl chlorides, Phenols | Versatile, often high-yielding cyclization. | up.ptcore.ac.uknih.gov |

| Michael–Kostanecki | None (direct condensation) | Polyphenols, o-Hydroxybenzoic acids | One of the earliest methods, can have low yields. | nih.govwikipedia.organtropocene.it |

| Ullmann Condensation | Diaryl ether | Sodium phenolates, o-Chlorobenzoic acids | Forms a diaryl ether before cyclization. | up.ptwikipedia.orgup.pt |

| Robinson–Nishikawa | Ketimine | Resorcinols, Cyanobenzene derivatives | Variant of Hoesch synthesis, often low yields. | wikipedia.organtropocene.itnih.gov |

| Asahina–Tanase | Varies | Varies | Good for methoxylated and acid-sensitive xanthones. | wikipedia.organtropocene.itrsc.org |

| Tanase | Pyran ring | Salicylaldehydes, Phloroglucinol | Suitable for polyhydroxyxanthones. | wikipedia.organtropocene.itnih.gov |

| Friedel–Crafts Acylation | Benzophenone | Benzoyl chlorides, Phenolic compounds | Fundamental step in many xanthone syntheses. | up.ptcore.ac.uknih.gov |

Modern and Sustainable Synthetic Advancements

Recent progress in organic synthesis has led to the development of innovative techniques for constructing the xanthone scaffold, emphasizing sustainability and efficiency. chemicalbook.comnih.gov These modern approaches, including microwave-assisted synthesis and heterogeneous catalysis, offer significant advantages over classical methods by reducing reaction times, improving yields, and minimizing environmental impact. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS) for Xanthone Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of xanthone derivatives, offering dramatic reductions in reaction times and significant improvements in product yields and selectivity. nih.govmdpi.comresearchgate.net This "non-classical" methodology can accelerate organic reactions from hours or days to mere minutes or seconds. nih.govresearchgate.net

A notable application of MAOS is the synthesis of various hydroxyxanthones from the reaction of salicylic acid with phenols such as resorcinol, pyrogallol (B1678534), and phloroglucinol. mdpi.comresearchgate.net These reactions can achieve yields ranging from 72% to 98% within a short reaction time of five minutes. mdpi.comresearchgate.net Similarly, a two-step synthesis of 3,6-dimethoxyxanthone was optimized using microwave-assisted annulation of 2,2',4,4'-tetrahydroxy-benzophenone to produce 3,6-dihydroxyxanthone in 30-40 minutes with a 93% yield. sc.edu The combination of microwave heating with heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay, has also proven successful, particularly in the synthesis of prenylated xanthones, leading to enhanced reaction rates and high yields. researchgate.net

Table 1: Comparison of Selected MAOS and Conventional Syntheses for Xanthone Derivatives

| Product | Starting Materials | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydroxyxanthones | Salicylic acid, Resorcinol/Pyrogallol | MAOS | - | 5 min | 72-98% | mdpi.com, researchgate.net |

| 3,6-dihydroxyxanthone | 2,2',4,4'-tetrahydroxy-benzophenone | MAOS | 200 °C, 150 W | 30-40 min | 93% | sc.edu |

| Prenylated Xanthones | Hydroxyxanthones, Prenyl bromide | MAOS with K-10 Clay | Solvent-free | Not specified | High | researchgate.net |

| Xanthones | Salicylaldehyde, Dihalotoluene | Palladium-catalyzed acylation | Conventional | 12 h | 41-81% | mdpi.com, researchgate.net |

This table provides a comparative overview of reaction efficiency for different synthetic methods.

Heterogeneous Catalysis (e.g., Nanopalladium-Supported Catalysts)

Heterogeneous catalysis represents a cornerstone of green chemistry, offering advantages like faster synthesis, higher yields, milder reaction conditions, and catalyst reusability. nih.govresearchgate.net In xanthone synthesis, the development of nanopalladium-supported catalysts has been a significant advancement. researchgate.netthieme-connect.com

An eco-friendly and efficient protocol utilizes a recoverable palladium nanocatalyst supported on green biochar for the direct, one-step synthesis of xanthones. thieme-connect.comthieme-connect.com This method involves the intermolecular catalytic coupling of readily available salicylaldehydes and 1,2-dihaloarenes under microwave irradiation and ligand-free conditions. researchgate.netthieme-connect.comthieme-connect.com This strategy demonstrates greater operational simplicity and an excellent tolerance for diverse functional groups compared to other palladium-based approaches. thieme-connect.com The process achieves high yields (up to 88%) and high regioselectivity with reaction times as short as 30 minutes. nih.govmdpi.com A key sustainable feature is the ability to recycle and reuse the novel heterogeneous catalyst up to four times without a significant loss of activity. mdpi.comresearchgate.netthieme-connect.comthieme-connect.com Other heterogeneous catalysts, such as magnetically separable CuFe₂O₄ nanoparticles and chitosan-supported nickel complexes, have also been employed for xanthone synthesis, further highlighting the versatility of this approach. researchgate.netconicet.gov.ar

Table 2: Performance of Nanopalladium-Supported Catalyst in Xanthone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Palladium nanoparticles supported on green biochar | thieme-connect.com, medcraveonline.com |

| Reaction Type | Intermolecular catalytic coupling of salicylaldehydes and 1,2-dihaloarenes | thieme-connect.com, researchgate.net |

| Key Advantages | Operational simplicity, drastic reduction in reaction time, ligand-free | thieme-connect.com, thieme-connect.com |

| Yield | Up to 88% | mdpi.com, nih.gov |

| Reaction Time | As low as 30 minutes | mdpi.com, nih.gov |

| Selectivity | High regioselectivity | thieme-connect.com, mdpi.com |

| Reusability | Catalyst can be recycled and reused up to four times | thieme-connect.com, mdpi.com, 3, 8] |

This table summarizes the key research findings for the novel nanopalladium-supported catalyst system.

Tandem Processes and Green Chemistry Protocols

Tandem processes, also known as domino or cascade reactions, are highly convergent processes that form several chemical bonds in a single operation, aligning with the principles of green chemistry by improving atom economy and reducing waste. researchgate.netresearchgate.netgcande.org These one-pot procedures circumvent the need to isolate intermediates, thereby saving time, solvents, and resources. researchgate.net

One such approach is the tandem [4+1]–[4+2] cycloaddition for the synthesis of amino-substituted dihydroxanthones. acs.org This multicomponent reaction of 3-carbonylchromones, isocyanides, and dienophiles efficiently produces a variety of complex dihydroxanthones, which can be readily aromatized to the corresponding xanthones using DBU under microwave irradiation. researchgate.netacs.org Another tandem strategy involves the reaction of silylaryl triflates with salicylates, which proceeds through an intermolecular nucleophilic coupling followed by an intramolecular electrophilic cyclization to form the xanthone core. researchgate.net

The broader application of green chemistry principles in xanthone synthesis is evident in the transition from traditional stoichiometric methods to more sustainable catalytic processes. conicet.gov.arresearchgate.net This shift emphasizes the use of recoverable heterogeneous catalysts, minimizing waste generation (as measured by metrics like the E-factor), and employing greener solvents. researchgate.netconicet.gov.argcande.org One-pot syntheses, such as the carbonylative Suzuki coupling of ortho-iodophenol, organoboron compounds, and carbon monoxide, further exemplify this trend, although some methods may require long reaction times. nih.govmdpi.com

Directed Synthesis of Specific Regioisomers and Substituted Xanthones (e.g., 3,4-dimethoxyxanthone via demethylation)

The precise control of substituent placement on the xanthone scaffold is crucial for studying structure-activity relationships. The directed synthesis of specific regioisomers, such as 3,4-dihydroxyxanthone, often involves strategic protection and deprotection steps.

A common route to obtaining 3,4-dihydroxyxanthone is through the O-demethylation of its precursor, 3,4-dimethoxyxanthone. researchgate.netcuni.czmun.ca This approach allows for the initial construction of a more stable, methylated xanthone core, followed by the selective removal of the methyl groups to yield the desired dihydroxy product. For instance, 3,4-dihydroxyxanthone was used as a building block for the synthesis of pyranoxanthone derivatives after being obtained via the O-demethylation of 3,4-dimethoxyxanthone. researchgate.net

Another established method for the synthesis of 3,4-dihydroxyxanthone involves a Friedel-Crafts reaction. ias.ac.in In this procedure, o-methoxy benzoyl chloride is condensed with pyrogallol trimethyl ether. The resulting benzophenone intermediate subsequently undergoes demethylation and ring closure to furnish 3,4-dihydroxyxanthone in good yield. ias.ac.in This classical approach demonstrates a reliable pathway for accessing this specific regioisomer. Furthermore, the synthesis of prenylated derivatives of 3,4-dihydroxyxanthone has been accomplished, expanding the library of analogues available for biological evaluation. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3,4 Dihydroxyxanthone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including xanthone (B1684191) derivatives. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of 3,4-dihydroxyxanthone. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Detailed Research Findings: The structure of 3,4-dihydroxyxanthone features a tricyclic xanthen-9-one core with two hydroxyl groups located on adjacent carbons (C-3 and C-4) of one of the benzene (B151609) rings. This substitution pattern gives rise to a characteristic set of signals in the NMR spectra.

The ¹H NMR spectrum of 3,4-dihydroxyxanthone shows signals corresponding to the six aromatic protons on the xanthone framework. chula.ac.th The protons on the unsubstituted A-ring (H-5, H-6, H-7, H-8) typically appear as a complex multiplet system, while the two protons on the substituted B-ring (H-1, H-2) appear as ortho-coupled doublets. chula.ac.th Specific chemical shift assignments from a study that synthesized the compound are detailed in the table below. chula.ac.th

Table 1. ¹H NMR Spectroscopic Data for 3,4-Dihydroxyxanthone.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-1 | 6.968 | d | 8.4 | chula.ac.th |

| H-2 | 6.557 | d | 8.4 | chula.ac.th |

| H-5 | 8.112 | d | 8.1 | chula.ac.th |

| H-6 | 7.234 | t | 7.8 | chula.ac.th |

| H-7 | 7.575 | t | 7.8 | chula.ac.th |

| H-8 | 7.351 | d | 8.1 | chula.ac.th |

Two-dimensional (2D) NMR techniques are powerful tools for establishing unambiguous structural assignments by showing correlations between nuclei. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its predecessor, the HMQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.edulibretexts.org These long-range correlations are vital for connecting the different spin systems and for placing substituents, particularly on quaternary carbons that have no attached protons. For 3,4-dihydroxyxanthone, key HMBC correlations would be expected between H-1 and the carbonyl carbon C-9, and between H-5 and the quaternary carbons C-4a and C-8a, confirming the connectivity of the tricyclic system.

While the application of these techniques is standard for the structural elucidation of novel xanthones or for differentiating between isomers, specific experimental HMBC and HSQC data for 3,4-dihydroxyxanthone are not detailed in the surveyed literature. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. technologynetworks.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions.

Detailed Research Findings: For 3,4-dihydroxyxanthone, HRMS is essential for confirming its molecular formula, C₁₃H₈O₄. The calculated exact mass provides a unique signature for the compound. While specific experimental HRMS reports were not found in the searched literature, the theoretical exact mass can be calculated and would be the target value in an analysis.

Table 2. Calculated Exact Mass for 3,4-Dihydroxyxanthone.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₈O₄ | [M]⁺˙ (Molecular Ion) | 228.0423 |

| [M+H]⁺ (Protonated) | 229.0495 | |

| [M-H]⁻ (Deprotonated) | 227.0350 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds.

Detailed Research Findings: Direct analysis of underivatized 3,4-dihydroxyxanthone by GC-MS is challenging due to the low volatility and high polarity conferred by its two phenolic hydroxyl groups. To make the compound suitable for GC analysis, a chemical derivatization step is typically required. This involves converting the hydroxyl groups into less polar, more volatile ethers or esters, for example, through silylation (to form trimethylsilyl (B98337) ethers) or acetylation. After separation on the GC column, the mass spectrometer would detect the molecular ion of the derivatized compound and its characteristic fragment ions, allowing for identification. Although a standard technique, no specific studies employing GC-MS for the analysis of 3,4-dihydroxyxanthone were identified in the reviewed literature. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. measurlabs.com It is particularly well-suited for the analysis of xanthones in complex matrices such as plant extracts. nih.gov

Detailed Research Findings: In a typical LC-MS analysis of 3,4-dihydroxyxanthone, the compound would first be separated from other components on a liquid chromatography column, commonly a reversed-phase C18 column. The separated compound then enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, ESI would generate the protonated molecule [M+H]⁺ at an m/z of 229. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 227. Further structural confirmation can be achieved using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a unique pattern of daughter ions. nih.gov While LC-MS is an ideal method for its analysis, specific reports detailing the fragmentation patterns and chromatographic behavior of 3,4-dihydroxyxanthone are limited.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. rockymountainlabs.comspecac.com The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. specac.com For xanthone derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. mdpi.comnih.gov

In the case of 3,4-dihydroxyxanthone, the FTIR spectrum would be expected to show distinct peaks for the hydroxyl (O-H) and carbonyl (C=O) groups. The O-H stretching vibrations typically appear as a broad band in the region of 3200–3550 cm⁻¹, while the C=O stretching of the xanthone core is characterized by a sharp peak around 1604–1612 cm⁻¹. specac.comnih.gov The presence of aromatic C=C bonds and the C-O-C ether linkage in the xanthone scaffold would also give rise to characteristic absorptions. nih.govunram.ac.id For instance, the FTIR spectra of hydroxyxanthones show C=C aromatic and C-O-C heterocyclic moieties at 1418–1465 and 1273–1296 cm⁻¹, respectively. nih.gov

While IR and FTIR spectra are excellent for functional group identification, they are generally not sufficient for the complete elucidation of the exact position of these groups on the xanthone core. mdpi.com However, they serve as a fundamental and accessible method for initial characterization and for monitoring chemical reactions such as derivatization.

Table 1: Characteristic IR Absorption Bands for Dihydroxyxanthone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| Hydroxyl (O-H) | 3200 - 3550 | Broad peak, indicating hydrogen bonding | specac.com |

| Carbonyl (C=O) | 1604 - 1612 | Sharp, strong peak | nih.gov |

| Aromatic (C=C) | 1418 - 1465 | Characteristic stretching vibrations | nih.gov |

| Ether (C-O-C) | 1273 - 1296 | Stretching vibration of the heterocyclic ring | nih.gov |

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as xanthones. msu.edu The UV spectrum of a xanthone derivative is a result of the absorption of light by its chromophores, which are primarily the conjugated aromatic rings and the carbonyl group. mdpi.com The position and intensity of the absorption maxima (λmax) can be influenced by the type and position of substituents on the xanthone scaffold. upi.edu

Although UV/Vis spectroscopy is a valuable tool, it is often not sufficient on its own for unambiguous structure determination, as different isomers can have very similar spectra. mdpi.com However, it is widely used for quantitative analysis and for monitoring the purity of a sample. technologynetworks.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

The crystal structure of 3,4-dihydroxyxanthone trihydrate has been determined, revealing a planar conformation for the xanthone skeleton with the hydroxyl hydrogen atoms lying in the same plane. researchgate.net In the crystal structure, the molecules are packed in columns with their planar skeletons parallel to each other. researchgate.net This technique has also been applied to derivatives, such as bromoalkoxyxanthones derived from 3,4-dihydroxyxanthone, where the xanthone skeleton was found to remain essentially planar. nih.gov

This powerful technique requires the growth of single crystals of sufficient quality, which can sometimes be a challenging and time-consuming process. mpg.de However, when successful, the resulting data provides an unparalleled level of structural detail.

Table 2: Crystallographic Data for 3,4-Dihydroxyxanthone Trihydrate

| Parameter | Value | Reference |

| Formula | C₁₃H₈O₄·3H₂O | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 6.838 (3) | researchgate.net |

| b (Å) | 9.946 (4) | researchgate.net |

| c (Å) | 10.087 (4) | researchgate.net |

| α (°) | 105.94 (5) | researchgate.net |

| β (°) | 96.54 (5) | researchgate.net |

| γ (°) | 103.44 (5) | researchgate.net |

| V (ų) | 629.9 (5) | researchgate.net |

Chromatographic Purity Assessment and Quantification Methods (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 3,4-dihydroxyxanthone and its derivatives. Thin-layer chromatography (TLC) is a simple and rapid method often used to monitor the progress of chemical reactions and for preliminary purity checks. vulcanchem.comnih.gov The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. amu.edu.az

High-performance liquid chromatography (HPLC) is a more powerful and versatile technique for both the qualitative and quantitative analysis of xanthones. researchgate.netsc.edu It offers high resolution and sensitivity, making it suitable for determining the purity of a sample and for quantifying the amount of a specific compound in a mixture. nih.gov For instance, a validated HPLC method was developed for the quantification of a cytotoxic dihydropyranoxanthone derivative, demonstrating the utility of this technique for complex xanthones. researchgate.net The method typically involves a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water, with UV detection for quantification. researchgate.net HPLC methods have been developed for the analysis of various xanthones, highlighting its importance in the characterization and quality control of these compounds. nih.govup.pt

Table 3: Example of HPLC Conditions for Xanthone Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Methanol:water (85:15, v/v) with 1% (v/v) acetic acid | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Run Time | 10 minutes | researchgate.net |

Mechanistic and Biological Activity Investigations of 3,4 Dihydroxyxanthone and Its Analogues

Antifouling Activity Research

Inhibition of Marine Larval Settlement (e.g., Mytilus galloprovincialis)

3,4-Dihydroxyxanthone has been identified as a promising agent for preventing marine biofouling, the accumulation of marine organisms on submerged surfaces. nih.govresearchgate.netup.pt Research has demonstrated its effectiveness in inhibiting the settlement of larvae from the significant fouling species, the blue mussel Mytilus galloprovincialis. semanticscholar.org

Studies have shown that 3,4-dihydroxyxanthone exhibits in vivo activity against the settlement of Mytilus galloprovincialis larvae. nih.govsemanticscholar.org This inhibitory effect is crucial as the settlement of these larvae is a primary step in the biofouling process. The compound has been highlighted for its low toxicity to this particular macrofouling species, a desirable characteristic for an environmentally friendly antifouling agent. nih.govsemanticscholar.org

The antifouling activity of 3,4-dihydroxyxanthone has been quantified, with an EC50 value of 11.53 µM for the inhibition of Mytilus galloprovincialis larval settlement. semanticscholar.org The therapeutic ratio, which compares the concentration causing the desired effect to the concentration causing toxicity, has been found to be favorable, further supporting its potential as a safe antifouling compound. researchgate.netsemanticscholar.org Specifically, it has a low toxicity profile with an LC50 greater than 500 µM, resulting in a therapeutic ratio (LC50/EC50) of 43. semanticscholar.org

In the broader context of xanthone (B1684191) derivatives, structure-activity relationship studies have revealed that the presence of hydroxy or methoxy (B1213986) groups at the 3 and 4 positions of the xanthone core is beneficial for antifouling activity. researchgate.net Conversely, bulkier groups at these positions were found to be detrimental to the activity. researchgate.net This highlights the specific structural features of 3,4-dihydroxyxanthone that contribute to its antifouling properties.

**Table 1: Antifouling Activity of 3,4-Dihydroxyxanthone Against *Mytilus galloprovincialis***

| Compound | EC50 (µM) | LC50 (µM) | Therapeutic Ratio (LC50/EC50) |

|---|---|---|---|

| 3,4-Dihydroxyxanthone | 11.53 semanticscholar.org | >500 semanticscholar.org | 43 semanticscholar.org |

Molecular and Proteomic Insights into Antifouling Mechanisms (e.g., Myosins, Collagen Proteins)

To understand how 3,4-dihydroxyxanthone and its analogues prevent biofouling, researchers have delved into the molecular and proteomic changes that occur in marine larvae upon exposure. These investigations have provided insights into the specific proteins and cellular processes targeted by these compounds.

Proteomic analysis of Mytilus galloprovincialis plantigrade larvae exposed to antifouling xanthones has been conducted to identify the proteins affected. nih.gov This shotgun methodology has led to the identification of numerous proteins, revealing the molecular targets of these compounds. nih.gov

Studies on analogues of 3,4-dihydroxyxanthone have shed light on specific molecular targets. For instance, a prenylated xanthone derivative was found to have a specific target related to the proximal thread proteins (TMPs). semanticscholar.org These proteins are crucial for bivalve mollusks as they are involved in the production of byssal threads, which are used for adhesion to underwater surfaces. semanticscholar.org

Furthermore, proteomic studies on potent C-1 aminated xanthone analogues have indicated that these compounds affect similar molecular targets and cellular processes. researchgate.net These processes are linked to the adhesion capacity of the mussels and involve various myosins from the pedal refractor muscle. mdpi.com The identification of myosins as a target suggests that these antifouling agents may interfere with muscle function, thereby preventing the larvae from settling and attaching firmly to surfaces.

In Vitro and In Vivo (Non-human) Anticancer/Antiproliferative Studies

Evaluation of Cytotoxicity Against Various Cancer Cell Lines (e.g., K-562, MCF-7, WiDr, HeLa, HCT116, HepG2)

3,4-Dihydroxyxanthone and its derivatives have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have assessed their cytotoxic effects against a wide range of human cancer cell lines, demonstrating their ability to inhibit the growth of malignant cells.

The cytotoxic activity of xanthone derivatives has been tested against various cancer cell lines, including those of leukemia (K-562), breast cancer (MCF-7), colon cancer (WiDr, HCT116), cervical cancer (HeLa), and liver cancer (HepG2). mdpi.comnih.govekb.egmdpi.com

For instance, one study reported on a pyranoxanthone derivative of 3,4-dihydroxyxanthone that exhibited cytotoxic effects against MDA-MB-231 breast cancer cells. researchgate.net Another study highlighted that a 100 μM concentration of a dihydroxybenzoic acid, a related phenolic compound, inhibited the viability of HepG2 hepatocellular carcinoma cells to 40% after a four-day incubation period. researchgate.net

The structural features of xanthones play a significant role in their cytotoxic activity. For example, the introduction of an epoxypropyl group to a 1,3-dihydroxyxanthone core drastically improved its inhibitory activity against MCF-7 and HeLa cells. mdpi.com Similarly, aminoalkanol-xanthones have been shown to induce mitochondrial dysfunction and cellular apoptosis in evaluated cancer cell lines. mdpi.com

Table 2: Cytotoxicity of Selected Xanthone Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-dihydroxyxanthone derivative (1a) | MCF-7 | 68.4 | mdpi.com |

| 1,3-dihydroxyxanthone derivative (1a) | HeLa | 68.7 | mdpi.com |

| 1,3-dihydroxyxanthone derivative (1b) | MCF-7 | 3.28 | mdpi.com |

| 1,3-dihydroxyxanthone derivative (1b) | HeLa | 23.3 | mdpi.com |

| Paeciloxanthone | HepG2 | 3.33 | nih.gov |

| Secalonic acid D | K562 | 0.43 | nih.gov |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of 3,4-dihydroxyxanthone and its analogues is often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. These mechanisms are fundamental to preventing the uncontrolled proliferation of tumor cells.

Xanthone derivatives are known to act as anticancer agents through several mechanisms, including the activation of caspase proteins, which are key mediators of apoptosis. mdpi.comnih.gov The induction of apoptosis is a critical process for eliminating cancerous cells.

Studies have shown that certain xanthone derivatives can cause cell cycle arrest at specific phases. For example, a pyranoxanthone derivative of 3,4-dihydroxyxanthone was found to induce an S-phase cell cycle arrest in MDA-MB-231 breast cancer cells. researchgate.net Another study on a different xanthone, licochalcone H, demonstrated its ability to induce cell cycle arrest in the G1 phase in skin cancer cells. biomolther.org This was accompanied by the downregulation of cyclin D1 and the upregulation of p21 and p27, which are inhibitors of cyclin/CDK complexes. biomolther.org

The induction of apoptosis by xanthones is often linked to mitochondrial dysfunction. mdpi.com Some derivatives have been shown to lower the mitochondrial membrane potential and intracellular calcium levels, leading to the apoptotic mechanism. mdpi.com Furthermore, the activation of the tumor suppressor protein p53 by some xanthone derivatives can lead to the trans-activation of pro-apoptotic proteins like PUMA and BAX, ultimately triggering apoptosis. nih.gov

Modulation of Key Molecular Pathways (e.g., MDM2-p53 interaction, TAp73 activation)

The anticancer effects of 3,4-dihydroxyxanthone and its analogues are often rooted in their ability to modulate specific molecular pathways that are critical for cancer cell survival and proliferation. Two such important pathways involve the p53 tumor suppressor and its family member, TAp73.

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a key regulatory point in cell cycle control and apoptosis. nih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions. mdpi.com Small molecules that can disrupt the MDM2-p53 interaction are therefore promising as cancer therapeutics. nih.gov Xanthone derivatives have emerged as a class of compounds capable of inhibiting this interaction. nih.gov By blocking MDM2, these compounds can stabilize p53, leading to its accumulation and the activation of its target genes, which in turn can induce cell cycle arrest and apoptosis in tumor cells. nih.govmdpi.com

In tumors where p53 is mutated or absent, activating other tumor suppressor pathways becomes a crucial therapeutic strategy. TAp73, a member of the p53 family, is one such target. nih.govresearchgate.net A synthetic analogue of 3,4-dihydroxyxanthone, 1-carbaldehyde-3,4-dimethoxyxanthone, has been identified as a TAp73-activating agent. nih.govresearchgate.net This compound has been shown to release TAp73 from its interaction with both MDM2 and mutant p53. nih.govresearchgate.net This disassociation enhances TAp73's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells that lack functional p53. nih.govresearchgate.net This demonstrates the potential of xanthone derivatives to act through p53-independent mechanisms, broadening their applicability in cancer therapy.

Target Enzyme Inhibition (e.g., Topoisomerase I/II, c-KIT, COX-2)

Research into the enzyme inhibitory properties of 3,4-dihydroxyxanthone and its structural relatives has pointed to several potential molecular targets. While direct enzymatic inhibition data for 3,4-dihydroxyxanthone is not available for all targets, studies on its analogues and its effects on cancer cell lines provide valuable insights.

Topoisomerase I/II: The structural similarity of xanthones to known DNA intercalating agents like doxorubicin (B1662922) has prompted investigation into their role as topoisomerase inhibitors. japsonline.com While direct enzymatic assays on 3,4-dihydroxyxanthone are not extensively reported, its cytotoxicity against certain cancer cell lines has been evaluated. For instance, against the WiDr human colon cancer cell line, 3,4-dihydroxyxanthone displayed an IC50 value of 1255 ± 105 µM. researchgate.net In a separate study against the HepG2 human liver carcinoma cell line, it showed an IC50 of 89.7 µM. pandawainstitute.com It is important to note that these IC50 values represent cytotoxicity against a cell line and not direct enzyme inhibition. Research on related compounds, such as 1,3-dihydroxyxanthone derivatives, has shown that modifications like the addition of an epoxypropyl group can significantly enhance inhibitory activity against Topoisomerase I and II. mdpi.com Molecular docking studies on other hydroxylated xanthones, such as 1,3,8-trihydroxyxanthone, have further explored the potential binding interactions with the Topoisomerase II protein-DNA complex. researchgate.net

c-KIT: The c-KIT receptor, a tyrosine kinase, is another target explored for xanthone derivatives. Direct inhibitory data for 3,4-dihydroxyxanthone against c-KIT is not prominent in the literature. However, studies have shown that chlorinated derivatives of other hydroxyxanthones can inhibit the c-KIT protein through interactions with key amino acid residues like Asp810 and Cys809. mdpi.comnih.gov This suggests that while the parent compound may not be a primary focus, its scaffold is a viable starting point for developing c-KIT inhibitors.

Cyclooxygenase-2 (COX-2): 3,4-Dihydroxyxanthone has been identified as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.gov In a chemical investigation of Calophyllum membranaceum, this compound was found to exhibit a half-maximal inhibitory concentration (IC50) of 1.80 µM against COX-2 in vitro. nih.gov This selective inhibition highlights its potential as an anti-inflammatory agent.

Antioxidant Activity Research

The antioxidant properties of xanthones are a major area of investigation, with a particular focus on how the molecular structure influences these effects.

Free Radical Scavenging Potency (e.g., DPPH assay)

The ability of 3,4-dihydroxyxanthone to scavenge free radicals has been assessed, although specific data can vary. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating this capacity. In one study evaluating a series of synthesized hydroxyxanthones, a dihydroxyxanthone compound exhibited an IC50 value of 349 ± 68 µM in a DPPH assay. nih.gov It has been noted that for antioxidant activity to be potent, the presence of free hydroxyl groups and, specifically, a catechol moiety are essential. wiley.com

Influence of Hydroxyl Group Position on Antioxidant Efficacy

The positioning of hydroxyl groups on the xanthone scaffold is critical to its antioxidant efficacy. The 3,4-dihydroxy arrangement forms a catechol (or ortho-dihydroxy) group, which is known to be a dominant factor in determining the electron-transfer potential of xanthones. pandawainstitute.commdpi.com This structural feature is considered more important for antioxidant capacity than a resorcinol (B1680541) (meta-dihydroxy) moiety. nih.gov Studies have shown that the catechol moiety strongly contributes to the free radical scavenging ability of the molecule. pandawainstitute.comwiley.comcuni.cz The hydrogen atoms from these ortho-positioned hydroxyl groups are more favorably abstracted, which is a key mechanism of antioxidant action. nih.gov While a higher number of hydroxyl groups can sometimes lead to lower activity due to internal hydrogen bonding, the presence of an efficient electron-donating structure like a catechol is a more decisive factor for high antioxidant potential. pandawainstitute.comnih.gov

Enzyme Modulatory Effects

Beyond direct inhibition, 3,4-dihydroxyxanthone and its analogues have been studied for their ability to modulate the activity of various key enzymes.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

While there is extensive research on xanthone derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), specific inhibitory data for the parent 3,4-dihydroxyxanthone is limited. Studies have tended to focus on derivatives, such as 3-O-substituted or 1,3-dihydroxyxanthone analogues, which have shown significant AChE inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range. tandfonline.comconicet.gov.ar Similarly, various hydroxylated xanthones have been tested for MAO inhibition, with compounds like 1,6-dihydroxyxanthone (B1237720) and 1,3,6-trihydroxyxanthone (B1664533) showing potent, competitive, and reversible inhibition of MAO-A. researchgate.net However, these studies did not specifically report on the 3,4-dihydroxy isomer.

Protein Kinase C (PKC) Isoform Modulation

The modulatory effect of 3,4-dihydroxyxanthone on Protein Kinase C (PKC) has been specifically investigated. Using an in vivo yeast phenotypic assay, 3,4-dihydroxyxanthone was tested on a panel of PKC isoforms. ugm.ac.id The study revealed that the compound exhibits modulatory activity on PKC isoforms α, βI, δ, η, and ζ. ugm.ac.idjmb.or.kr The observed effect was compatible with PKC activation, distinguishing its action from other xanthone derivatives, such as those with an aldehyde at the C-1 position, which have been found to be potent PKC inhibitors. jmb.or.kr

Compound Data Tables

Table 1: Target Enzyme Inhibition Data for 3,4-Dihydroxyxanthone

| Target Enzyme | Assay Type | Result (IC50) | Reference |

|---|---|---|---|

| COX-2 | In vitro enzyme inhibition | 1.80 µM | nih.gov |

| Topoisomerase II | In vitro cytotoxicity (WiDr cells) | 1255 ± 105 µM | researchgate.net |

| Topoisomerase II | In vitro cytotoxicity (HepG2 cells) | 89.7 µM | pandawainstitute.com |

Table 2: Antioxidant and Enzyme Modulatory Activity of 3,4-Dihydroxyxanthone

| Activity | Assay/Model | Finding | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | A dihydroxyxanthone showed an IC50 of 349 ± 68 µM. The catechol moiety is crucial for activity. | nih.govwiley.com |

| PKC Modulation | Yeast Phenotypic Assay | Showed modulatory activity (activation) on PKC isoforms α, βI, δ, η, and ζ. | ugm.ac.idjmb.or.kr |

P-glycoprotein (P-gp) Interaction Studies

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance (MDR) and in protecting the body from toxic substances. nih.gov The modulation of P-gp by small molecules, including xanthone derivatives, is an area of active research. nih.gov Xanthones, both natural and synthetic, have been shown to modulate P-gp by inhibiting or activating its efflux capacity. nih.govmdpi.com

Studies have investigated the potential of dihydroxylated xanthones to act as inducers or activators of P-gp. In one such study, five dihydroxylated xanthones were found to cause a significant increase in both P-gp expression and activity in Caco-2 cells after a 24-hour incubation. researchgate.net Furthermore, the compounds demonstrated an ability to directly activate the pump after a short incubation period and were identified as P-gp substrates by their ability to increase P-gp ATPase activity. researchgate.net While these findings suggest a class effect for dihydroxylated xanthones, the specific isomers tested were not detailed. Research specifically highlighting the most active compounds has pointed to 3,6-dihydroxyxanthone as a potent P-gp activator. mdpi.com

Direct and specific investigations into the interaction of 3,4-dihydroxyxanthone with P-glycoprotein are not extensively detailed in the available research. However, one study evaluated the modulatory activity of 3,4-dihydroxyxanthone on several isoforms of protein kinase C (PKC), finding an effect consistent with PKC inhibition. jocpr.com As PKC is known to regulate P-gp expression and function, this finding suggests a potential indirect mechanism by which 3,4-dihydroxyxanthone could influence P-gp, though direct interaction studies are required for confirmation.

Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial properties of xanthone derivatives have been widely studied. Research on 3,4-dihydroxyxanthone has shown it possesses modest antifungal activity. In a comprehensive study evaluating 27 different simple oxygenated xanthones, 3,4-dihydroxyxanthone was tested against a panel of yeasts, dermatophytes, and Aspergillus species. up.pt The compound demonstrated inhibitory activity, particularly against dermatophyte strains, although other analogues like 1,2-dihydroxyxanthone were found to be more potent. up.ptresearchgate.net

The activity of 3,4-dihydroxyxanthone is generally higher against filamentous fungi than against yeasts like Candida albicans. up.pt Detailed findings for its antifungal activity are presented in the table below. Information regarding the specific antibacterial activity of 3,4-dihydroxyxanthone is limited, with studies often focusing on other polyhydroxylated or derivatized xanthones. nih.govnih.gov

Table 1: Antifungal Activity of 3,4-Dihydroxyxanthone

| Fungal Species | Strain Type | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | ATCC 10231 | >128 | up.pt |

| Cryptococcus neoformans | ATCC 32264 | 128 | up.pt |

| Aspergillus fumigatus | ATCC 46645 | >128 | up.pt |

| Epidermophyton floccosum | FF9 | 64 | up.pt |

| Microsporum canis | FF1 | 64 | up.pt |

| Microsporum gypseum | FF3 | 64 | up.pt |

| Trichophyton mentagrophytes | FF7 | 32 | up.pt |

| Trichophyton rubrum | FF5 | 64 | up.pt |

Data extracted from Pinto et al., 2011. up.pt

Biodegradation Studies

The biodegradation of the stable, three-ring heterocyclic xanthone structure is carried out by specific soil bacteria. A notable example is Arthrobacter sp. strain GFB100, which is capable of utilizing xanthone as its sole source of carbon and energy. The initial step in the catabolic pathway involves the oxidation of the xanthone molecule by a dihydroxylating dioxygenase complex. This enzymatic reaction introduces two hydroxyl groups onto one of the aromatic rings, converting xanthone into the key intermediate, 3,4-dihydroxyxanthone . This intermediate is then channeled into the next step of the degradation pathway.

The central enzyme in the catabolism of xanthone by Arthrobacter sp. GFB100 is 3,4-dihydroxyxanthone dioxygenase (DHXD) . This enzyme is responsible for the cleavage of the aromatic ring of the 3,4-dihydroxyxanthone intermediate. Research has characterized several key properties of DHXD activity. It is a cytosolic enzyme that is specifically induced by growth on xanthone, with its expression peaking during the stationary phase of bacterial growth. The enzyme exhibits typical saturation kinetics and is dependent on a ferrous iron (Fe²⁺) cofactor for its catalytic activity.

Table 2: Enzymological Properties of 3,4-Dihydroxyxanthone Dioxygenase (DHXD) from Arthrobacter sp. GFB100

| Property | Value/Characteristic | Reference |

|---|---|---|

| Enzyme Type | Extradiol meta-fission dioxygenase | nih.gov |

| Substrate | 3,4-Dihydroxyxanthone | nih.gov |

| Cofactor Requirement | Fe²⁺ | nih.gov |

| Optimal pH | 7.0 | nih.gov |

| Optimal Temperature | 30°C | nih.gov |

| Apparent Kₘ | 10 µM | nih.gov |

| Inhibitor | Celestine blue (noncompetitive, Kᵢ = 5 µM) | nih.gov |

| Thermal Stability | Labile above 40°C (t₁/₂ = 5 min at 40°C) | nih.gov |

Data from a study on DHXD from Arthrobacter sp. strain GFB100. nih.gov

The cleavage of 3,4-dihydroxyxanthone by DHXD occurs via an extradiol meta-fission mechanism . In this reaction, the dioxygenase enzyme cleaves the C-C bond in the catechol-like ring adjacent (meta) to the two hydroxyl groups. This ring-opening step is a critical part of the degradation pathway, as it breaks down the stable aromatic system into a more readily metabolizable linear product. The product of this meta-cleavage reaction is a yellow-colored compound, which has been identified as 4-hydroxy-3-(2'-oxo-3-trans-butenoic acid)-coumarin. This aliphatic product is then further metabolized by other enzymes in the pathway.

Structure Activity Relationship Sar and Derivatization Strategies for 3,4 Dihydroxyxanthone Analogues

Impact of Hydroxylation Patterns and Positions on Biological Potency

The oxygenation pattern, specifically the number and location of hydroxyl (-OH) groups on the xanthone (B1684191) core, is a critical determinant of biological activity. ijcea.org SAR analyses have consistently shown that the potency of these compounds is substantially influenced by hydroxylation. researchgate.net

Studies on various cancer cell lines have highlighted the importance of specific hydroxylation sites. For instance, the presence of a hydroxyl group at the 3-position is considered important for anticancer activity. ijcea.org A comparative study of six hydroxyxanthones against human breast cancer cells (T47D) found that 3-hydroxyxanthone was the most potent among the tested monohydroxy-, dihydroxy-, trihydroxy-, and tetrahydroxyxanthones. ijcea.org Furthermore, derivatives such as 1,3-dihydroxyxanthone and 1,3,6-trihydroxyxanthone (B1664533) also exhibited strong anticancer activity, reinforcing the significance of the C-3 hydroxyl group. ijcea.org The presence of a hydroxyl group positioned ortho to the carbonyl function (i.e., at C-1 or C-8) is another structural feature that contributes significantly to the cytotoxicity of xanthones. researchgate.net This is partly due to the ability of the 1-OH group to form a stable intramolecular hydrogen bond with the carbonyl oxygen. nih.gov

In the context of antioxidant activity, the arrangement of hydroxyl groups is paramount. The electron-transfer (ET) potential of xanthones is dominated by specific moieties, such as hydroquinone (B1673460) (e.g., 5,8-dihydroxy) or catechol (e.g., 5,6-, 6,7-, or 7,8-dihydroxy) arrangements. nih.gov These patterns are much more influential than single phenolic groups or resorcinol (B1680541) moieties in determining antioxidant capacity. nih.gov For example, the 1,3,6-trihydroxy substitution pattern has been shown to enhance antioxidant activity. nih.gov

The acidity of the hydroxyl groups, which is influenced by their position and the presence of intramolecular hydrogen bonds, can also affect their mechanism of action in different solvents. acs.org Computational studies have explored the influence of the -OH group's position on the molecule's structural and energetic properties, providing insights into the relative thermodynamic stability of different isomers. nih.gov

| Compound | Hydroxylation Pattern | Observed Activity/Significance | Reference |

|---|---|---|---|

| 3-Hydroxyxanthone | -OH at C-3 | Most potent among a series of hydroxyxanthones against T47D breast cancer cells. | ijcea.org |

| 1-Hydroxyxanthone (B191526) | -OH at C-1 | Contributes to cytotoxicity, likely due to hydrogen bonding with the carbonyl group. | researchgate.net |

| 1,3-Dihydroxyxanthone | -OH at C-1, C-3 | Exhibits remarkable anticancer activity. | mdpi.com |

| 3,4,6-Trihydroxyxanthone | -OH at C-3, C-4, C-6 | Showed moderate cytotoxic activity against WiDr cells. | nih.gov |

| Norathyriol | -OH at C-1, C-3, C-6 | The 1,3,6-trihydroxy pattern enhances antioxidant activity. | nih.gov |

Effects of Alkylation and Methylation on Activity Profiles

Alkylation, particularly methylation, of the hydroxyl groups on the xanthone scaffold serves as a common strategy to modify the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby altering its biological activity.

Replacing hydroxyl groups with methoxy (B1213986) (-OCH₃) groups can have varied effects depending on the position and the biological target. For example, in the pursuit of antifouling agents, it was discovered that the hydroxyl groups at positions C-3 and C-4 were not essential for activity, as derivatives with methoxy groups at these positions, such as 3,4-dimethoxyxanthone derivatives, remained active. mdpi.comnih.gov This suggests that for certain activities, masking the polar hydroxyl groups can maintain or even improve potency, possibly by enhancing membrane permeability.

Conversely, for other activities, methylation can be detrimental. In studies on cyclin-dependent kinase 4 (CDK4) inhibition, β-mangostin, which has a methoxy group at C-3 instead of the hydroxyl group found in the active α-mangostin, displayed no significant inhibition. openaccesspub.org This highlights the critical role of the free hydroxyl group at specific positions for interaction with certain biological targets.

The strategic placement of other alkyl groups has also been explored. For instance, an 8-diethylamino group attached to a pyranoxanthone nucleus resulted in the most active compound in a series tested against four tumor cell lines. nih.gov This indicates that larger, nitrogen-containing alkyl groups can introduce favorable interactions with target macromolecules.

| Parent Compound | Methylated Derivative | Substitution Detail | Effect on Activity | Reference |

|---|---|---|---|---|

| α-Mangostin (hydroxyl at C-3) | β-Mangostin | Methoxy at C-3 | Loss of CDK4 inhibitory activity. | openaccesspub.org |

| 3,4-Dihydroxyxanthone | 3,4-Dimethoxyxanthone derivatives | Methoxy at C-3, C-4 | Maintained antifouling activity. | mdpi.comnih.gov |

| 1,5-Dihydroxyxanthone | 1,5-Dihydroxy-3-methoxyxanthone | Methoxy at C-3 | Emerged as a potent MAO-A inhibitor. | nih.gov |

Role of Prenylation in Enhancing Biological Activities

The introduction of isoprenoid side chains, such as prenyl (3-methylbut-2-en-1-yl) or geranyl groups, onto the xanthone nucleus is a key structural modification known to significantly enhance a wide spectrum of biological activities. researchgate.netnih.gov Prenylation often increases the lipophilicity of the molecule, which can improve its affinity for biological membranes and proteins, leading to enhanced potency. scilit.comtandfonline.com

The position of the prenyl group is a crucial factor in its effect on bioactivity. nih.gov

Anticancer Activity : SAR studies have repeatedly demonstrated that prenylation is a pivotal functional group for the anticancer activity of xanthones. mdpi.com For example, the introduction of a prenyl group to 1-hydroxyxanthone dramatically increased its anticancer activity. mdpi.com The C-prenylation of inactive 1,3-dihydroxyxanthone led to derivatives with moderate growth inhibitory activity. nih.gov Specifically, prenylation at the C-8 position is often essential for retaining cytotoxicity. nih.govresearchgate.net In contrast, prenylation at C-4 may have a diminishing effect on anticancer activity. nih.gov

CDK Inhibition : For cyclin-dependent kinase 4 (CDK4) inhibition, xanthones with an isoprenyl substituent at C-8 and hydroxyl groups at C-1, C-3, and C-6 were found to be the most potent. researchgate.netnih.gov Conversely, when the isoprenyl group is at C-4 and absent at C-8, as seen in gartanin, there is no inhibition of CDK4. researchgate.net

Antioxidant Activity : While prenylation can enhance other activities, its role in antioxidant potential is less straightforward. SAR analysis suggests that prenylation at C-2 may not play a major contributory role, whereas a prenyl group at C-4 might even deplete antioxidant activity. nih.gov

The synthesis of prenylated derivatives can be achieved by reacting a hydroxyxanthone with prenyl bromide in an alkaline medium. researchgate.netunram.ac.id This can lead to O-prenylated or C-prenylated products, with the latter often formed via a Claisen rearrangement. nih.gov

| Prenylation Position | Compound Example | Effect on Activity | Reference |

|---|---|---|---|

| C-2 | 1,3,8-Trihydroxy-2-prenylxanthone | Exhibited potent antitumor activities against five cancer cell lines. | researchgate.net |

| C-4 | Gartanin | No inhibition of CDK4; may diminish anticancer and antioxidant activity. | nih.govresearchgate.net |

| C-8 | α-Mangostin | Considered essential for retaining cytotoxicity and CDK4 inhibition. | nih.govresearchgate.net |

Significance of Halogenation for Modulating Bioactivity

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of the xanthone scaffold, is another strategy employed to modulate bioactivity. mdpi.com Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially leading to improved pharmacological profiles.

The direct halogenation of xanthone aromatic rings can be achieved through various synthetic methods. mdpi.comnih.gov The incorporation of halogens can influence the molecule's ability to interact with biological targets. For instance, xanthone derivatives with halohydrin substituents at C-3 and C-5 were reported to be active for topoisomerase inhibition. mdpi.com

While extensive SAR studies on halogenated 3,4-dihydroxyxanthone are less common than for other modifications, the general principles of medicinal chemistry suggest that halogens can serve as important probes for exploring chemical space. They can act as bioisosteres for other functional groups and can form halogen bonds, a type of noncovalent interaction that can contribute to ligand-receptor binding affinity. The synthesis of various halogenated xanthone derivatives has been pursued to evaluate their potential as aromatase inhibitors for applications in breast cancer treatment. researchgate.net Polycyclic xanthones isolated from natural sources, such as actinomycetes, sometimes feature chlorine or bromine atoms, and these compounds exhibit strong antimicrobial and antineoplastic activities. frontiersin.org

Investigation of Aminated and Other Heterocyclic Substituents

Incorporating nitrogen-containing functional groups, either as simple amino substituents or as part of larger heterocyclic systems, is a powerful strategy for enhancing the biological activity of xanthones. mdpi.com These groups can introduce basic centers that may be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets.

SAR studies have shown that the presence of an aminoalkyl moiety can be critical for anticancer activity and DNA binding. mdpi.com For example, the addition of a dimethylamino side chain to the xanthone scaffold was found to enhance anticancer activity. mdpi.com A systematic study on antifouling agents derived from 3,4-dihydroxyxanthone revealed that the introduction of a cyclic amine, particularly a piperidine (B6355638) ring, at the C-1 position led to highly potent compounds. mdpi.com The combination of a 3,4-dimethoxy substitution pattern with a C-1 cyclic amine moiety was identified as a key structural feature for optimized activity. mdpi.comnih.gov

Furthermore, fusing or attaching other heterocyclic rings to the xanthone core can significantly enhance therapeutic potential. mdpi.com

Anticancer Activity : Xanthone derivatives containing nitrogen in fused heterocyclic rings were found to have enhanced anticancer activity. mdpi.com

Anti-inflammatory Activity : Hybrid molecules incorporating pyrazole (B372694) and 1,2,4-triazole (B32235) heterocycles with the xanthone scaffold have been designed and synthesized to explore their potential as anti-inflammatory agents. nih.gov

General Bioactivity : The synthesis of xanthone derivatives incorporating triazole rings has also been explored, as triazoles are known pharmacophores present in many biologically active compounds. frontiersin.org

These findings underscore the value of introducing nitrogen-based functional groups and heterocyclic systems to expand the chemical diversity and biological activity spectrum of the xanthone scaffold.

Design Principles for Optimized Xanthone Derivatives

Based on extensive SAR studies, a set of design principles has emerged for the creation of optimized xanthone derivatives with enhanced biological potency and selectivity. dntb.gov.uaresearchgate.netnih.govresearchgate.net These principles integrate the effects of various substituents and their positions on the dibenzo-γ-pyrone core.

Optimize Hydroxylation Pattern : The number and placement of hydroxyl groups are fundamental. A hydroxyl group at C-1 is often beneficial, contributing to activity via intramolecular hydrogen bonding with the adjacent carbonyl. researchgate.net The C-3 hydroxyl group is also frequently associated with potent bioactivity. ijcea.org For antioxidant applications, creating catechol or hydroquinone-like moieties is a key strategy. nih.gov

Strategic Use of Prenylation : The introduction of prenyl groups is a proven method for enhancing activity, particularly anticancer effects. researchgate.netnih.gov The position is critical, with C-8 often being a preferred site for maintaining cytotoxicity, while other positions like C-2 can also confer high potency. researchgate.netresearchgate.net The increased lipophilicity from prenylation generally improves interaction with cellular components.

Incorporate Nitrogen-Containing Groups : Amination, especially with cyclic amines like piperidine at C-1, can significantly boost activity in areas such as antifouling. mdpi.com The addition of aminoalkyl side chains or the fusion of nitrogen-containing heterocyclic rings can enhance anticancer and anti-inflammatory properties by introducing basic centers for ionic interactions and improving solubility. mdpi.comnih.gov

Consider Alkylation and Halogenation : Methylating specific hydroxyl groups can fine-tune activity by altering polarity and hydrogen bonding capabilities, which can be beneficial or detrimental depending on the target. mdpi.comopenaccesspub.org Halogenation provides a tool to modify electronic properties and lipophilicity, offering another avenue for optimization. mdpi.comnih.gov

Utilize Quantitative Structure-Activity Relationship (QSAR) and Computational Models : QSAR models have identified key molecular descriptors, such as specific atomic charges (e.g., on C1, C2, C3), dipole moment, and the partition coefficient (logP), that correlate with cytotoxic activity. nih.govresearchgate.net These computational tools, along with molecular docking, can predict the activity of newly designed compounds and provide insights into their binding mechanisms, guiding the rational design of more potent and selective inhibitors for specific targets like kinases or topoisomerase. nih.govnih.govresearchgate.net

By combining these principles, medicinal chemists can rationally modify the 3,4-dihydroxyxanthone scaffold to develop novel derivatives with improved therapeutic potential for a wide range of diseases.

Computational and in Silico Approaches in 3,4 Dihydroxyxanthone Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow researchers to predict the activity of novel compounds before they are synthesized.

The development of a robust QSAR model involves calculating molecular descriptors and using statistical methods to correlate them with biological activity. Multiple Linear Regression (MLR) is a commonly employed statistical method in QSAR studies of xanthone (B1684191) derivatives. researchgate.netnih.gov In this approach, a linear equation is generated that relates the biological activity (often expressed as log 1/IC₅₀) to various physicochemical descriptors such as atomic charges, dipole moment (u), and the octanol/water partition coefficient (logP). nih.govnih.gov

A typical QSAR model equation for xanthone derivatives might look like this: log 1/IC₅₀ = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ... + ε

The reliability and predictive power of a QSAR model are assessed through rigorous validation. derpharmachemica.com Key statistical parameters used for validation include:

Correlation Coefficient (r or R): Measures the quality of the correlation between the descriptors and the activity. A value closer to 1 indicates a better fit.

Coefficient of Determination (r²): Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A study on xanthone derivatives against colorectal cancer cell lines reported a model with an r-value of 0.976. nih.gov

Cross-validated Correlation Coefficient (Q² or rCV²): Often determined using the leave-one-out (LOO) method, this parameter assesses the predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov For a series of xanthones, a Q² of 0.651 was achieved, indicating good predictive power. nih.gov

Predicted Residual Sum of Squares (PRESS): This is a measure of the model's predictive ability. Lower PRESS values indicate better predictability. researchgate.netnih.gov

The process often involves dividing the dataset into a training set, used to build the model, and a test set, used for external validation to confirm the model's predictive power on compounds not used in its creation. nih.govnih.gov

Table 1: Example of Statistical Parameters for a QSAR Model of Xanthone Derivatives

| Statistical Parameter | Description | Reported Value | Reference |

| n | Number of compounds in the dataset | 10 | nih.gov |

| r | Correlation coefficient | 0.976 | nih.gov |

| F | Fisher's test value (statistical significance) | 15.920 | nih.gov |

| Q² | Cross-validated correlation coefficient | 0.651 | nih.gov |

| SPRESS | Standard deviation of the PRESS value | 0.390 | nih.gov |

Prediction of Activity for Novel Derivatives

Once a QSAR model is validated, its primary application is to predict the biological activity of novel, untested compounds. This allows for the rational design of new derivatives with potentially enhanced potency. By analyzing the descriptors in the QSAR equation, researchers can identify which structural features are most influential on activity. For instance, a QSAR study on xanthone derivatives against the WiDr colorectal cancer cell line found that the IC₅₀ value was dependent on the net atomic charge on specific carbon atoms, the dipole moment, and the octanol/water partition coefficient. nih.govnih.gov

Based on a validated QSAR model, one study generated 15 new proposed xanthone compounds that were predicted to have better anticancer activities than the compounds in the original dataset. nih.gov This predictive capability helps to prioritize which new derivatives should be synthesized and tested, streamlining the drug discovery process and focusing resources on the most promising candidates. For example, QSAR models have been used to design halogen-substituted hydroxyxanthones with predicted IC₅₀ values in the sub-micromolar range. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 3,4-dihydroxyxanthone) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. aip.org This technique is crucial for elucidating potential mechanisms of action.

Docking simulations calculate the binding energy (or a scoring function representing it) for numerous possible binding poses of a ligand within the active site of a target protein. The pose with the lowest binding energy is considered the most probable binding mode. nih.gov A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the protein. nih.gov

Studies on hydroxyxanthones, including 3,4-dihydroxyxanthone, have explored their interactions with various cancer-related protein targets. For instance, in a study against topoisomerase II, a Gibbs free energy of -6.85 kcal/mol was calculated for the interaction of 1,3-dihydroxyxanthone. japsonline.com In another study, docking of a chloro-substituted hydroxyxanthone derivative into the active site of a protein tyrosine kinase receptor yielded a cDOCKER energy of 30.82 kcal/mol, which was more favorable than the native ligand. researchgate.net These energy values help in ranking potential inhibitors and comparing them to known drugs.

Table 2: Predicted Binding Energies of Xanthone Derivatives with Various Protein Targets

| Compound/Derivative | Protein Target | Software/Method | Predicted Binding Energy (kcal/mol) | Reference |

| 1,3-Dihydroxyxanthone | Topoisomerase II | (Not specified) | -6.85 | japsonline.com |

| 1-hydroxy-7-methoxyxanthone | P. falciparum LDH | AutoDock | -7.5 | nih.gov |

| 1,6-dihydroxyxanthone (B1237720) | P. falciparum LDH | AutoDock | -7.6 | nih.gov |

| Bromo-substituted hydroxyxanthone | c-Kit Protein Tyrosine Kinase | Discovery Studio | -30.82* | researchgate.net |

| Thioxanthone Derivative (TX5) | pfDHODH | AutoDock | -9.55 | researchgate.netchula.ac.th |

Note: Energy reported as cDOCKER energy (positive value indicates favorable binding).